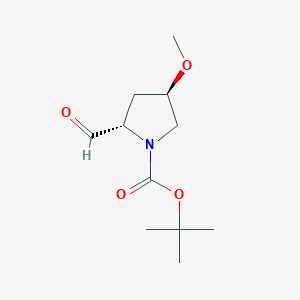

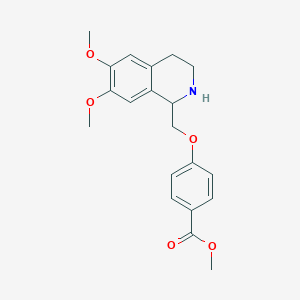

tert-Butyl-(2S,4R)-2-Formyl-4-Methoxypyrrolidin-1-carboxylat

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

The compound “tert-butyl (2S,4R)-4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate” is a pyrrolidine derivative . It has a molecular weight of 230.31 and is stored at refrigerator temperatures . It’s an oil at room temperature .

Molecular Structure Analysis

The InChI code for “tert-butyl (2S,4R)-4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate” is1S/C11H22N2O3/c1-11(2,3)16-10(14)13-6-8(12)5-9(13)7-15-4/h8-9H,5-7,12H2,1-4H3/t8-,9+/m1/s1 . This provides a detailed description of the compound’s molecular structure. Physical And Chemical Properties Analysis

“tert-butyl (2S,4R)-4-amino-2-(methoxymethyl)pyrrolidine-1-carboxylate” is an oil at room temperature . It has a molecular weight of 230.31 .Wissenschaftliche Forschungsanwendungen

- Anwendung: (2S,4R)-tert-Butyl-4-Hydroxyprolin, ein fluoriertes Derivat, wird in Peptide eingebaut. Es fördert die Bildung von Polyprolin-Helices und kann mit ^19F-NMR empfindlich detektiert werden. Diese Sonden sind wertvoll für die Untersuchung von Protein Faltung, Interaktionen und Dynamik .

- Rolle: Die tert-Butylgruppe in dieser Verbindung beteiligt sich an chemischen Reaktionen, was sie nützlich für die Herstellung komplexerer Moleküle durch Modifikationen der funktionellen Gruppen macht .

- Biologische Relevanz: Es kann eine Rolle in natürlichen Biosynthesewegen oder Abbauprozessen spielen .

Fluorierte Aminosäure-Sonden für NMR-Studien

Chirale Synthese-Zwischenprodukte

Chemische Transformationen

Biosynthesewege und Bioabbau

Chiralität und Stereochemie

Wirkmechanismus

The mechanism of action of tert-butyl (tert-butyl (2S,4R)-2-formyl-4-methoxypyrrolidine-1-carboxylate)-2-formyl-4-methoxypyrrolidine-1-carboxylate is not well understood. However, it is believed to act as a nucleophile in various chemical reactions, forming covalent bonds with other molecules. It may also have an effect on the conformation of proteins and other biomolecules, which could affect their function.

Biochemical and Physiological Effects:

Tert-butyl (tert-butyl (2S,4R)-2-formyl-4-methoxypyrrolidine-1-carboxylate)-2-formyl-4-methoxypyrrolidine-1-carboxylate has not been extensively studied for its biochemical and physiological effects. However, it is known to be a potent inhibitor of various enzymes, including cholinesterases and proteases. It may also have an effect on the function of neurotransmitters and other signaling molecules in the body.

Vorteile Und Einschränkungen Für Laborexperimente

One of the main advantages of tert-butyl (tert-butyl (2S,4R)-2-formyl-4-methoxypyrrolidine-1-carboxylate)-2-formyl-4-methoxypyrrolidine-1-carboxylate is its high enantioselectivity, which makes it a valuable chiral building block in organic synthesis. It is also relatively easy to synthesize and purify, which makes it a convenient starting material for various reactions. However, its high reactivity and potential toxicity may limit its use in certain lab experiments.

Zukünftige Richtungen

There are numerous future directions for research on tert-butyl (tert-butyl (2S,4R)-2-formyl-4-methoxypyrrolidine-1-carboxylate)-2-formyl-4-methoxypyrrolidine-1-carboxylate. One area of interest is the development of new synthetic methods for its preparation, which could improve its yield and enantioselectivity. Another area of interest is the study of its potential applications in medicinal chemistry and drug discovery, particularly for the treatment of neurological disorders and cancer. Additionally, further research is needed to understand its mechanism of action and its effects on biochemical and physiological processes in the body.

Conclusion:

Tert-butyl (tert-butyl (2S,4R)-2-formyl-4-methoxypyrrolidine-1-carboxylate)-2-formyl-4-methoxypyrrolidine-1-carboxylate is a valuable chiral building block that has numerous applications in scientific research. Its high enantioselectivity, ease of synthesis and purification, and potential applications in medicinal chemistry and drug discovery make it a valuable tool for researchers in various fields. Further research is needed to fully understand its mechanism of action and its effects on biochemical and physiological processes in the body.

Synthesemethoden

The synthesis of tert-butyl (tert-butyl (2S,4R)-2-formyl-4-methoxypyrrolidine-1-carboxylate)-2-formyl-4-methoxypyrrolidine-1-carboxylate involves the reaction of (S)-proline with tert-butyl (tert-butyl (2S,4R)-2-formyl-4-methoxypyrrolidine-1-carboxylate)-2-bromo-4-methoxypyrrolidine-1-carboxylate in the presence of a palladium catalyst. The reaction proceeds through a Heck coupling reaction, which results in the formation of the desired product in good yield and with high enantioselectivity.

Safety and Hazards

Eigenschaften

IUPAC Name |

tert-butyl (2S,4R)-2-formyl-4-methoxypyrrolidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H19NO4/c1-11(2,3)16-10(14)12-6-9(15-4)5-8(12)7-13/h7-9H,5-6H2,1-4H3/t8-,9+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XAIXKICCDVTSDD-DTWKUNHWSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CC(CC1C=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N1C[C@@H](C[C@H]1C=O)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H19NO4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.27 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2569476.png)

![1-methyl-3-[(4-methylphenyl)methyl]-8-(4-phenoxyphenyl)-1H,2H,3H,4H,6H,7H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2569480.png)

![4-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-2-(3-methoxyphenyl)phthalazin-1(2H)-one](/img/structure/B2569483.png)

![3-[1-(2-Chlorophenyl)-2-nitroethyl]-1-hydroxy-2-phenylindole](/img/structure/B2569484.png)

![1-[2-(Trifluoromethyl)benzoyl]piperidin-4-amine](/img/structure/B2569486.png)

![7-[(2-Chlorophenyl)methyl]-3-methyl-8-{4-[(3-methylphenyl)methyl]piperazinyl}-1,3,7-trihydropurine-2,6-dione](/img/structure/B2569487.png)

![(Z)-N-(2-(5-(2-fluorobenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-3-phenylacrylamide](/img/structure/B2569490.png)